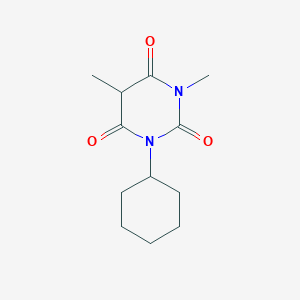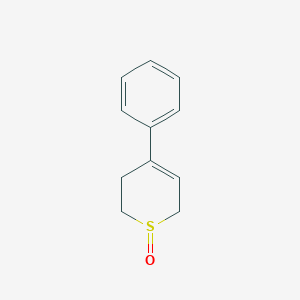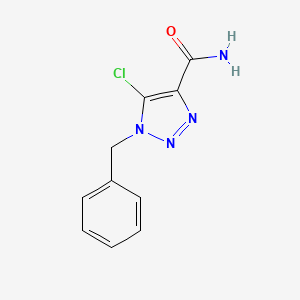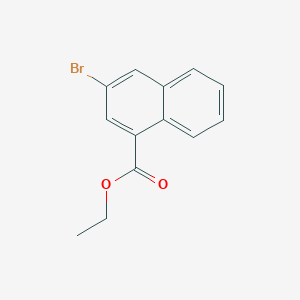![molecular formula C14H26O2 B14354025 1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane CAS No. 90819-53-7](/img/structure/B14354025.png)
1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of two 2-methylprop-1-en-1-yloxy groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane can be synthesized through a multi-step process involving the reaction of hexane-1,6-diol with 2-methylprop-1-en-1-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-1-en-1-yloxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with different functional groups.
1-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene: Contains a bromine atom and a benzene ring, differing in reactivity and applications.
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane: Contains a trimethylsilane group, used in different synthetic applications.
Uniqueness: 1,6-Bis[(2-methylprop-1-en-1-yl)oxy]hexane is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
90819-53-7 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
1,6-bis(2-methylprop-1-enoxy)hexane |
InChI |
InChI=1S/C14H26O2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
RDKDTYUGZBWGFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=COCCCCCCOC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)


![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)

![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
phosphanium perchlorate](/img/structure/B14354021.png)

![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
